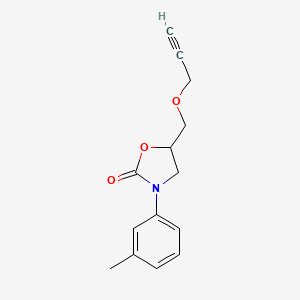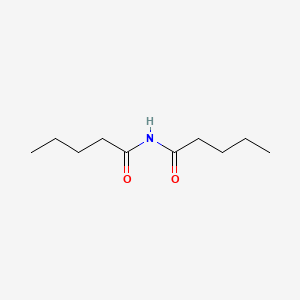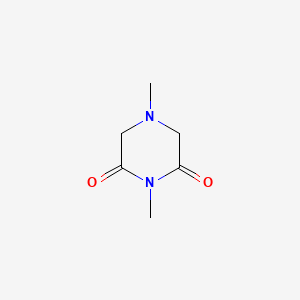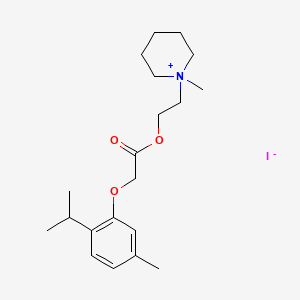
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its cyclononadiene core, which is substituted with ethyl and propyl groups, and four carboxylic acid groups that are neutralized by sodium ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt typically involves multi-step organic reactions. The initial step often includes the formation of the cyclononadiene ring, followed by the introduction of ethyl and propyl substituents through alkylation reactions. The carboxylic acid groups are then introduced via oxidation reactions, and finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclononadiene derivatives: Compounds with similar cyclononadiene cores but different substituents.
Polycarboxylic acids: Molecules with multiple carboxylic acid groups, such as citric acid or ethylenediaminetetraacetic acid (EDTA).
Uniqueness
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt is unique due to its specific combination of substituents and the presence of four carboxylic acid groups neutralized by sodium ions. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
25198-75-8 |
|---|---|
Molekularformel |
C18H20Na4O8 |
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
tetrasodium;(1Z,5Z)-8-ethyl-3-propylcyclonona-1,5-diene-1,2,5,6-tetracarboxylate |
InChI |
InChI=1S/C18H24O8.4Na/c1-3-5-10-8-12(16(21)22)11(15(19)20)6-9(4-2)7-13(17(23)24)14(10)18(25)26;;;;/h9-10H,3-8H2,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4/b12-11-,14-13-;;;; |
InChI-Schlüssel |
MALFLPZWSSIJCK-IZQDMMTGSA-J |
Isomerische SMILES |
CCCC/1C/C(=C(\CC(C/C(=C1/C(=O)[O-])/C(=O)[O-])CC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CCCC1CC(=C(CC(CC(=C1C(=O)[O-])C(=O)[O-])CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)


![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)



![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)


silane](/img/structure/B14690547.png)
